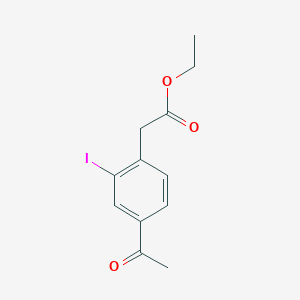
Ethyl 2-(4-acetyl-2-iodophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-acetyl-2-iodophenyl)acetate is an organic compound with the molecular formula C12H13IO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-acetyl-2-iodophenyl)acetate typically involves the iodination of ethyl 2-(4-acetylphenyl)acetate. This can be achieved through the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-acetyl-2-iodophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the acetyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carbonyl group.
Major Products Formed
Substitution: Products such as ethyl 2-(4-acetyl-2-azidophenyl)acetate or ethyl 2-(4-acetyl-2-cyanophenyl)acetate.
Oxidation: Products like ethyl 2-(4-carboxy-2-iodophenyl)acetate.
Reduction: Products such as ethyl 2-(4-(1-hydroxyethyl)-2-iodophenyl)acetate.
Applications De Recherche Scientifique
Ethyl 2-(4-acetyl-2-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-acetyl-2-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. Additionally, the acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-acetyl-2-iodophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-iodophenyl)acetate: Lacks the acetyl group, which can influence its reactivity and applications.
Ethyl 2-(4-acetylphenyl)acetate:
Ethyl 2-(4-bromo-2-acetylphenyl)acetate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of both the iodine and acetyl groups, which confer distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C12H13IO3 |
|---|---|
Poids moléculaire |
332.13 g/mol |
Nom IUPAC |
ethyl 2-(4-acetyl-2-iodophenyl)acetate |
InChI |
InChI=1S/C12H13IO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3 |
Clé InChI |
ZRGXBOXIBAZCHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




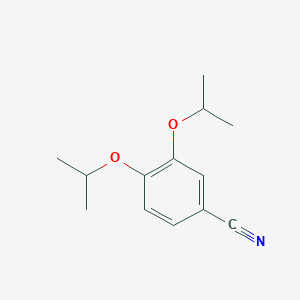
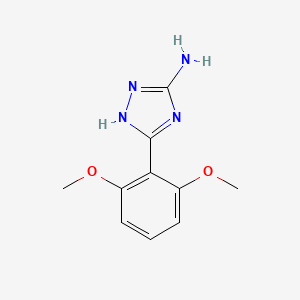
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)


![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
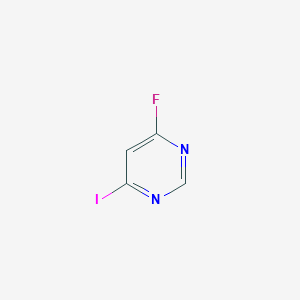

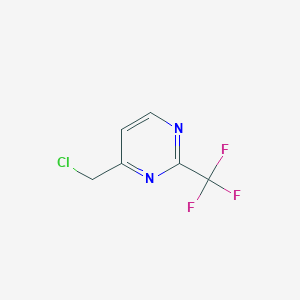
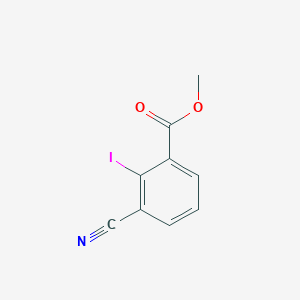
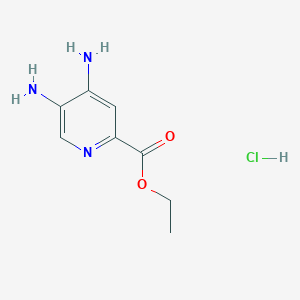
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
